molecular formula C15H14ClN3O3 B7775177 N-(4-chlorophenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide

N-(4-chlorophenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide

Cat. No.: B7775177
M. Wt: 319.74 g/mol
InChI Key: VKHDWCWFUWZEIZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the chlorophenyl and hydrazinyl groups in its structure suggests that it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-hydroxybenzamide.

    Formation of Intermediate: The 4-hydroxybenzamide is reacted with ethyl chloroacetate to form an ester intermediate.

    Hydrazinolysis: The ester intermediate is then treated with hydrazine hydrate to form the hydrazinyl derivative.

    Final Coupling: The hydrazinyl derivative is coupled with 4-chlorobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of automated reactors, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Azides or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide involves its interaction with specific molecular targets. The hydrazinyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-hydroxybenzamide: Lacks the hydrazinyl group but has similar structural features.

    4-(2-hydrazinyl-2-oxoethoxy)benzoic acid: Contains the hydrazinyl group but lacks the chlorophenyl group.

Uniqueness

N-(4-chlorophenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide is unique due to the presence of both the chlorophenyl and hydrazinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c16-11-3-5-12(6-4-11)18-15(21)10-1-7-13(8-2-10)22-9-14(20)19-17/h1-8H,9,17H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHDWCWFUWZEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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